4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
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Overview
Description
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a complex organic compound that features a piperazine ring substituted with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Pyrimidine Moiety: The piperazine ring is then substituted with a pyrimidine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized piperazine or pyrimidine derivatives.
Scientific Research Applications
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including kinase inhibitors and other therapeutic agents.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, particularly in the context of cancer research.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it acts as an inhibitor of p70 ribosomal S6 kinase 1 (S6K1), which plays a role in cell growth and proliferation . The compound binds to the active site of the enzyme, preventing its activity and thereby modulating cellular pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-((4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole: This compound shares a similar piperazine and pyrimidine structure but differs in its substitution pattern.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another related compound used as an acetylcholinesterase inhibitor.
Uniqueness
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit S6K1 with high specificity makes it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7/c1-5-14-11-18-16(19-12-14)24-8-6-23(7-9-24)15-10-13(2)20-17(21-15)22(3)4/h10-12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMXDDULALCKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.